5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIHHIIELNCIT-VJBFUYBPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as chloroform and catalysts like molecular sieves to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or antiviral agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
The compound’s triazole-pyrrolidine framework distinguishes it from structurally related analogs. Key comparisons include:
*Estimated for dihydrochloride (free base MW 182.2 + 2×36.46 HCl).
Key Observations :
- Chirality and Hydrogen Bonding : The target compound’s (2S,4R)-methoxypyrrolidine group provides stereochemical complexity absent in analogs like the chlorophenylmethyl or benzoyl derivatives. This enhances selectivity in drug-target interactions .
- Solubility : The dihydrochloride salt likely improves aqueous solubility compared to neutral analogs (e.g., Enamine Ltd’s chlorophenylmethyl triazole) .
- Biological Relevance : Unlike S-alkyl thiol derivatives , the target lacks sulfur but retains triazole-mediated hydrogen-bonding capacity, which is critical for kinase inhibition or enzyme targeting .
Physicochemical Properties
- Crystallinity : While the target compound’s dihydrochloride form may favor ionic crystal packing, the naphthyl-containing analog in relies on π-π stacking for stability.
Biological Activity
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅Cl₂N₄O
- Molecular Weight : 218.68 g/mol
- CAS Number : 1955473-53-6
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties against a variety of pathogens.
- Antineoplastic Activity : Preliminary investigations suggest that this compound may have potential as an antineoplastic agent, particularly through the inhibition of cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antineoplastic Potential :
- Pharmacological Studies :
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other triazole derivatives.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride?
Answer:
Key steps include:
- Reaction Optimization : Use reflux conditions in ethanol or DMF/EtOH mixtures (1:1) for heterocyclic coupling, as demonstrated in triazole-thiol derivative synthesis .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) improves purity .
- Characterization : Validate intermediates via elemental analysis, H-NMR, and LC-MS to confirm structural integrity .
Basic: How should researchers resolve discrepancies in spectral data (e.g., NMR or LC-MS) during structural characterization?
Answer:
- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., ChemDraw or Gaussian-based simulations) .
- Isotopic Patterns : Use high-resolution LC-MS to distinguish molecular ion peaks from impurities .
- Deuterated Solvents : Employ C-NMR or 2D-COSY to resolve overlapping proton signals in the pyrrolidine or triazole moieties .
Advanced: How can computational methods (e.g., quantum chemical calculations) guide reaction design for stereoselective synthesis of the (2S,4R)-pyrrolidine moiety?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for stereochemical outcomes .
- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict reaction kinetics and selectivity .
- Machine Learning : Train models on existing triazole-pyrrolidine datasets to predict optimal catalysts or temperatures .
Advanced: What strategies are effective for analyzing biological activity while avoiding costly in vitro assays?
Answer:
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina, focusing on hydrogen bonding with the triazole ring and hydrophobic interactions with the 4-methoxypyrrolidine group .
- ADME Prediction : Use SwissADME to assess bioavailability, emphasizing the impact of the dihydrochloride salt on solubility and permeability .
- SAR Studies : Modify the 3-methyl or methoxy groups to evaluate activity trends, leveraging analogs from pyrazole-triazole hybrids .
Advanced: How can researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .
- Proteomics Profiling : Use mass spectrometry to verify target engagement in cellular models, reducing false positives .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
Basic: What analytical techniques are critical for assessing the stability of the dihydrochloride salt under storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to recommend storage below 25°C .
- HPLC-PDA : Track degradation products (e.g., free base formation) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer Titration : Measure hygroscopicity to determine optimal packaging (e.g., desiccant-containing vials) .
Advanced: How can reactor design principles improve scalability for multi-step syntheses of this compound?
Answer:
- Continuous Flow Systems : Minimize intermediate isolation steps, particularly for acid-sensitive pyrrolidine intermediates .
- Membrane Separation : Apply nanofiltration to purify charged species (e.g., dihydrochloride salt) from unreacted precursors .
- Process Analytical Technology (PAT) : Use inline IR spectroscopy to monitor reaction progress and automate pH adjustment .
Advanced: What mechanistic insights explain the role of the 4-methoxy group in modulating biological activity?
Answer:
- Hydrogen Bonding : The methoxy group enhances water solubility and facilitates interactions with polar residues in enzyme active sites .
- Conformational Restriction : NMR-based studies suggest the (2S,4R) configuration stabilizes a bioactive conformation via intramolecular hydrogen bonds .
- Metabolic Stability : Replace the methoxy group with deuterated analogs to prolong half-life, as shown in related pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
